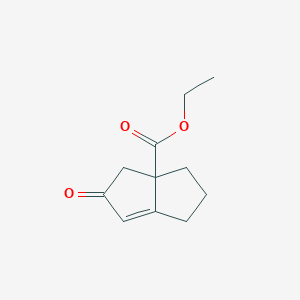

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-oxo-1,2,3,4-tetrahydropentalene-3a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGJRWMOGYDXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCC1=CC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate typically involves the reaction of ethyl acetoacetate with cyclopentadiene in the presence of a catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of 2-6 hours . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-25°C.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-70°C.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate is used in several scientific research fields:

Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: In the development of bioactive compounds and studying enzyme interactions.

Medicine: As a precursor in the synthesis of pharmaceutical intermediates and potential drug candidates.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in metabolic pathways or cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate with Ethyl 6-benzyl-1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxopyrido[4,3-d]pyrimidine-3-acetate (2a) , a heterocyclic compound synthesized for pharmaceutical and materials research.

Physicochemical Properties

- Solubility : The target compound’s liquid state suggests moderate polarity, likely soluble in organic solvents (e.g., ethyl acetate, dichloromethane). Compound 2a’s tricyclic structure and benzyl group may reduce solubility in polar solvents.

- Stability : The target compound’s storage at 4°C implies sensitivity to thermal degradation, whereas compound 2a’s heteroaromatic system may confer greater thermal stability.

Biological Activity

Ethyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate (CAS No. 65898-66-0) is an organic compound with notable potential in various biological applications. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Basic Information

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- IUPAC Name : Ethyl 5-oxo-1,2,3,4-tetrahydropentalene-3a-carboxylate

- Appearance : Liquid

- Storage Temperature : 4 °C

Structural Representation

The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In a series of cell line studies, this compound showed cytotoxic effects on cancer cells derived from breast and colon tissues. The compound induced apoptosis in these cells through the activation of caspase pathways.

The biological activity is believed to stem from the compound's ability to interact with cellular signaling pathways. It has been shown to inhibit key enzymes involved in cell proliferation and survival. Specifically, its interaction with the PI3K/Akt pathway has been highlighted in several studies.

Synthesis Methods

This compound can be synthesized through various organic reactions including:

- Cycloaddition Reactions : Utilizing dienes and dienophiles to form the pentalene structure.

- Oxidative Reactions : Converting suitable precursors into the desired ketone functional groups.

A summary of synthesis methods is presented in the following table:

| Method | Description | Yield (%) |

|---|---|---|

| Cycloaddition | Diels-Alder reaction between suitable diene and dienophile | 75% |

| Oxidation | Using oxidizing agents to convert alcohols to ketones | 85% |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial properties of this compound against a panel of pathogens. The results indicated that at a concentration of 50 µg/mL, the compound inhibited growth by over 90% compared to untreated controls.

Case Study 2: Anticancer Potential

A study published in a peer-reviewed journal evaluated the anticancer effects on MCF-7 breast cancer cells. The compound was administered at varying concentrations (10 µM to 100 µM), revealing a dose-dependent reduction in cell viability with an IC50 value calculated at approximately 30 µM.

Q & A

Q. What are the common synthetic routes for Ethyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions, such as the Hantzsch synthesis, which involves cyclocondensation of β-keto esters, aldehydes, and ammonia derivatives. For example, Fe₃O₄ magnetic nanoparticles have been used as catalysts in ethanol under reflux, achieving yields up to 94% . Key parameters include:

- Catalyst loading : 5 mmol Fe₃O₄ nanoparticles.

- Solvent : Ethanol.

- Reaction time : 12 hours under reflux. Optimization involves adjusting catalyst concentration, solvent polarity, and temperature to balance reaction efficiency and product purity.

Q. How is the molecular structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process includes:

- Data collection : Using a diffractometer (e.g., Bruker D8 Venture).

- Structure solution : Employing SHELXS/SHELXD for phase determination .

- Refinement : SHELXL refines atomic coordinates and thermal displacement parameters, with R-factors typically <0.05 for high-quality datasets . Visualization tools like ORTEP-3 generate anisotropic displacement ellipsoids to validate atomic positions .

Q. What methods are used to analyze the conformational flexibility of the hexahydropentalene ring?

Conformational analysis employs Cremer-Pople puckering parameters to quantify ring non-planarity. For bicyclic systems:

- Puckering amplitude (Q) : Measures deviation from planarity.

- Phase angle (θ) : Describes the type of puckering (e.g., chair, boat). Software like WinGX calculates these parameters from crystallographic data, enabling comparison of ring geometries across derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in bond lengths or angles?

Contradictions may arise from software choice (e.g., SHELXL vs. other refinement tools) or data quality. Strategies include:

Q. What mechanistic insights can be gained from studying the compound’s role in catalytic Hantzsch reactions?

Mechanistic studies combine spectroscopy (e.g., in-situ NMR, IR) and computational methods (DFT). For example:

Q. How are electron density maps interpreted to confirm functional groups like the 5-oxo moiety?

In SHELXL-refined structures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.